N-(3,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-8-13(2)10-14(9-12)21-20(23)19-7-6-18(27-19)16-5-4-15(26-3)11-17(16)22(24)25/h4-11H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNQJOVNFUJGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C20H18N2O5
- Molecular Weight : 366.373 g/mol
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, studies have shown that various furan derivatives, including those similar to this compound, possess strong inhibitory effects against a range of bacterial strains. This suggests potential applications in treating bacterial infections.
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related cellular damage. Preliminary studies suggest that this compound may enhance cellular defense mechanisms against oxidative damage by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
3. Cytoprotective Effects
A notable study highlighted the cytoprotective effects of related compounds on human colon fibroblast cells. The results indicated that pretreatment with these compounds could significantly reduce DNA damage induced by carcinogens, suggesting a protective role against cancer development . This mechanism may be attributed to the inhibition of nitrosative stress and enhancement of glutathione levels within cells.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : The compound's structure allows it to interact with ROS, reducing their levels and thereby minimizing oxidative stress.
- Regulation of Antioxidant Enzymes : It may upregulate the expression of key antioxidant enzymes, enhancing cellular resilience to oxidative damage.
- Interference with Cell Signaling Pathways : Some studies suggest that similar compounds can modulate signaling pathways involved in inflammation and cell survival .
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of this compound was tested against various bacterial strains. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong potential for therapeutic applications in infectious diseases.
Case Study 2: Cytoprotection Against Carcinogens
Another study focused on the cytoprotective effects of related furan derivatives against DNA damage from carcinogens in CCD-18Co human colon fibroblast cells. The findings revealed that treatment with these compounds significantly reduced DNA strand breaks and improved mitochondrial function post-exposure to harmful agents like 4-nitroquinoline 1-oxide (4NQO) .
Comparison with Similar Compounds
N-(3,5-Disubstituted Phenyl) Carboxamides
Compounds with the N-(3,5-disubstituted phenyl) motif, such as N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (), exhibit strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts. Key comparisons:
- Substituent Effects : The 3,5-dimethylphenyl group enhances lipophilicity, while the 4-methoxy-2-nitrophenyl group introduces mixed electronic effects (methoxy: electron-donating; nitro: electron-withdrawing). This combination may optimize interaction with photosystem II (PSII) compared to uniformly electron-withdrawing substituents (e.g., 3,5-difluorophenyl) .
Furan Carboxamide Derivatives
(E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide () shares the furan-2-carboxamide core but differs in substituents. Key contrasts:
Trichloro-Acetamide Crystallography Studies
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () highlights substituent impacts on solid-state geometry:
Antioxidant and Antimicrobial Potential
Compounds with 3,5-dimethylphenyl groups () show notable antioxidant activity (comparable to BHT) and antibacterial effects. The target’s nitro group may redirect activity toward antimicrobial applications, leveraging nitro’s redox activity .
Data Tables
Table 1: Structural and Activity Comparison of Analogues
Table 2: Substituent Effects on Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
